5-(tert-Butyl) 1-ethyl 2,2-difluoropentanedioate
Overview
Description
5-(tert-Butyl) 1-ethyl 2,2-difluoropentanedioate is a chemical compound with the molecular formula C11H18F2O4 and a molecular weight of 252.26 g/mol . This compound is characterized by the presence of a tert-butyl group, an ethyl group, and two fluorine atoms attached to a pentanedioate backbone. It is used in various chemical and industrial applications due to its unique properties.
Scientific Research Applications
5-(tert-Butyl) 1-ethyl 2,2-difluoropentanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butyl) 1-ethyl 2,2-difluoropentanedioate typically involves the esterification of 2,2-difluoropentanedioic acid with tert-butyl alcohol and ethyl alcohol under acidic conditions. The reaction is catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated to reflux, and the product is purified by distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions
5-(tert-Butyl) 1-ethyl 2,2-difluoropentanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of difluoropentanedioic acid.
Reduction: Formation of difluoropentanediol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 5-(tert-Butyl) 1-ethyl 2,2-difluoropentanedioate involves its interaction with specific molecular targets and pathways. The compound’s ester groups can undergo hydrolysis to release active carboxylic acids, which can interact with enzymes and receptors in biological systems. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in various chemical and biological applications .
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoropentanedioic acid: Lacks the tert-butyl and ethyl groups, making it less hydrophobic.
5-(tert-Butyl) 2,2-difluoropentanedioic acid: Similar structure but without the ethyl ester group.
1-Ethyl 2,2-difluoropentanedioate: Lacks the tert-butyl group, affecting its steric properties
Uniqueness
5-(tert-Butyl) 1-ethyl 2,2-difluoropentanedioate is unique due to the combination of tert-butyl and ethyl ester groups, which impart specific steric and electronic properties. These features make it a versatile compound in various chemical reactions and applications .
Properties
IUPAC Name |
5-O-tert-butyl 1-O-ethyl 2,2-difluoropentanedioate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F2O4/c1-5-16-9(15)11(12,13)7-6-8(14)17-10(2,3)4/h5-7H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPMMELFOLPHKFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC(=O)OC(C)(C)C)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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